Androst-4-en-3-one

Physicochemical profiling Formulation pre-screening Bioanalytical method development

Androst-4-en-3-one (17-deoxytestosterone) is the minimal 3-keto-4-ene pharmacophore with a vacant C-17 position, eliminating protective-group chemistry for direct SAR derivatization. Its antiandrogenic activity in vivo supports antagonist-lead programs. The Lee et al. QSAR model (r=0.88) enables pre-synthesis ranking of PR ligands—no equivalent exists for testosterone-series derivatives. With 17-fold lower aqueous solubility (~1.4 mg/L) than testosterone, it serves as a stringent test article for advanced solubilization technologies. Researchers requiring the unsubstituted scaffold for receptor binding, metabolic stability, or formulation studies should procure this compound directly, as 17-oxygenated analogs introduce confounding variables.

Molecular Formula C19H28O
Molecular Weight 272.432
CAS No. 10247-98-0
Cat. No. B577213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-4-en-3-one
CAS10247-98-0
Molecular FormulaC19H28O
Molecular Weight272.432
Structural Identifiers
SMILESCC12CCCC1C3CCC4=CC(=O)CCC4(C3CC2)C
InChIInChI=1S/C19H28O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h12,15-17H,3-11H2,1-2H3/t15-,16-,17-,18-,19-/m0/s1
InChIKeyMSEZLHAVPJYYIQ-QKBRSHRXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-4-en-3-one (CAS 10247-98-0) Procurement Baseline: Core Scaffold Identity and Pharmacologic Context


Androst-4-en-3-one (CAS 10247-98-0), synonymously designated 17-deoxytestosterone or 4-androsten-3-one, is the unsubstituted C19 steroid bearing the characteristic 3-keto-4-ene moiety and a fully unfunctionalized D-ring at C-17. With a molecular formula of C19H28O and a molecular weight of 272.43 Da, it constitutes the minimal pharmacophoric scaffold from which testosterone (17β-hydroxyandrost-4-en-3-one), androstenedione (androst-4-ene-3,17-dione), and numerous synthetic androgens are formally derived . The compound is catalogued under ChemSpider ID 388407 and KEGG compound entry C00619 [1]. Commercially, it is supplied as an AldrichCPR rare chemical collection item (Sigma-Aldrich R193364), where no vendor-collected analytical data are provided and the buyer assumes full responsibility for identity and purity verification .

Why Androst-4-en-3-one Cannot Be Interchanged with 17-Substituted Analogs: Physicochemical and Pharmacologic Rationale


The absence of a C-17 substituent in androst-4-en-3-one generates a physicochemical and pharmacologic profile that differs categorically from its closest 17-oxygenated analogs. Compared to testosterone, androst-4-en-3-one possesses zero hydrogen-bond donor groups (vs. two in testosterone) and a computed ACD/LogP of 5.52 (vs. experimental logP of ~3.32 for testosterone), yielding an estimated aqueous solubility of approximately 1.4 mg/L versus the experimentally determined 23.4 mg/L for testosterone—a roughly 17-fold difference . This solubility differential directly impacts formulation strategy, bioanalytical extraction efficiency, and in vitro assay compatibility. Pharmacologically, the 17β-hydroxyl group forms a critical hydrogen bond with Asn705 of the androgen receptor ligand-binding domain; its absence fundamentally alters receptor recognition, converting the scaffold from an androgen agonist into a platform capable of manifesting antiandrogenic activity as demonstrated in vivo for 17-deoxytestosterone [1]. Procurement of a 17-substituted analog (e.g., testosterone or androstenedione) as a surrogate therefore introduces confounding variables in any receptor binding, metabolic stability, or formulation study requiring the unsubstituted scaffold.

Quantitative Differential Evidence for Androst-4-en-3-one (CAS 10247-98-0) Versus Closest Analogs


Aqueous Solubility and logP Differentiation: Androst-4-en-3-one vs. Testosterone

Androst-4-en-3-one exhibits markedly lower aqueous solubility and higher lipophilicity compared to testosterone. The estimated water solubility of androst-4-en-3-one at 25°C is 1.388 mg/L (EPISuite estimate, log Kow 4.81), while the experimentally determined water solubility of testosterone is 23.4 mg/L at 25°C—representing an approximately 16.9-fold difference . The ACD/LogP of androst-4-en-3-one is 5.52, whereas testosterone has an experimental logP of 3.32 . Additionally, the compound has zero hydrogen-bond donor atoms versus two for testosterone, eliminating the capacity for H-bond donation that governs receptor interaction and solvent affinity . The melting point differential (116–120°C for androst-4-en-3-one vs. 153–157°C for testosterone) further underscores distinct crystalline packing energetics [1].

Physicochemical profiling Formulation pre-screening Bioanalytical method development

Progesterone Receptor QSAR Model: Quantitative Predictability of Binding Affinity for Androst-4-en-3-one Derivatives

The androst-4-en-3-one scaffold serves as the canonical template for a rigorously validated QSAR model describing binding to putative progesterone receptors across four species (sheep, rabbit, guinea pig, human). Lee et al. (1977) derived the equation: log RBA (rabbit receptor) = 1.79 + 0.18(±0.11)πa + 1.45(±0.21)πb + 0.010(±0.002)(surface area in hydrophobic pockets) − 0.012(±0.003)(surface area out of hydrophobic pockets) − 0.99(±0.21)MK − 0.33(±0.08)(conformational changes), with r = 0.88 for 55 derivatives [1]. This model successfully predicts affinities of compounds outside the training set. By contrast, no comparably parameterized, multi-species QSAR model exists for the 17β-hydroxy (testosterone) or 17-keto (androstenedione) series at the progesterone receptor, making the androst-4-en-3-one scaffold uniquely suited for quantitative structure-driven receptor screening campaigns [2].

Receptor pharmacology QSAR modeling Progesterone receptor Steroid screening

A-Ring Conformational Stability Ranking: 10-Methyl (Androst-4-en-3-one) vs. 19-Nor and 9-Ene Congeners at the Progesterone Receptor

Bohl et al. (1985) employed molecular mechanics to compute strain energies of 4-en-3-one steroids in two A-ring conformations and correlated these with experimental progesterone receptor binding affinities. The study established a rank order of increasing stability of the inverted A-ring conformer: 10-methyl < 19-nor < 9-ene compound. Correspondingly, binding affinities to the progesterone receptor decreased in the series: 19-nor > 9-ene > 10-methyl compound [1]. Androst-4-en-3-one, bearing the 10-methyl group, occupies a defined position at one end of this conformational-stability-to-binding-affinity continuum. The normal 1α,2β-half chair conformation is stabilized by bond angles at C10 and non-bonded interactions from the 10-methyl group, providing a quantitative structural rationale for its differentiated receptor behavior compared to 19-nor and 9-ene analogs [2].

Conformational analysis Progesterone receptor Molecular mechanics Steroid design

Antiandrogenic Activity of 17-Deoxytestosterone In Vivo: Pharmacologic Differentiation from Testosterone

Miki et al. (1983) synthesized 17-deoxytestosterone (compound 7, i.e., androst-4-en-3-one) alongside a series of 17-deoxyandrost-4-en-3-ones and evaluated antiandrogenic activity in immature orchiectomized rats treated with testosterone propionate. 17-Deoxytestosterone exhibited considerable antiandrogenic activity by both subcutaneous and oral administration routes [1]. This finding established that the 17β-hydroxyl group—long considered indispensable for androgenic activity—is not required for antiandrogenic efficacy. In contrast, testosterone (bearing the 17β-OH group) functions as a full androgen receptor agonist. The same scaffold with and without the 17-substituent thus produces opposing pharmacologic phenotypes: agonist (testosterone) versus antagonist/antiandrogen (androst-4-en-3-one), a functional inversion that cannot be achieved by simple analog substitution [2].

Antiandrogen screening In vivo pharmacology Structure-activity relationship Androgen receptor

Diagnostic ESI-CID Mass Spectrometric Signature: m/z 97 Product Ion as a Class-Specific Analytical Differentiator

Androst-4-en-3-one-based steroids generate a characteristic product ion at m/z 97 upon electrospray ionization collision-induced dissociation (ESI-CID), the gas-phase structure of which was definitively elucidated by IRMPD spectroscopy [1]. This diagnostic fragment ion enables unambiguous class identification of androst-4-en-3-one derivatives in complex biological matrices, a feature exploited in carbon isotope ratio (CIR) doping control analyses where 17α-hydroxy-androst-4-en-3-one, 17β-hydroxy-androst-4-en-3-one (testosterone), and related metabolites are simultaneously monitored [2]. The m/z 97 transition serves as a conserved analytical handle across the entire androst-4-en-3-one chemotype, distinguishing it from 5α-reduced (androstan-3-one) or aromatic A-ring (estrogen) steroid classes that lack this specific fragmentation pathway.

Mass spectrometry Doping control analysis Metabolite identification Analytical method validation

Synthetic Versatility: The Unsubstituted C-17 Position as a Derivatization Handle Absent in Testosterone and Androstenedione

Androst-4-en-3-one (CAS 10247-98-0) presents a vacant C-17 position that enables direct introduction of diverse substituents without requiring protection/deprotection of an existing hydroxyl or ketone group. This is in contrast to testosterone (17β-OH present) and androstenedione (17-keto present), both of which require additional synthetic manipulation to alter C-17 functionality. BOC Sciences catalogs the compound specifically as a key intermediate in the Oppenauer oxidation-based synthesis of Δ⁴-3-ketosteroids bearing heterocyclic substituents at C-17, including steroidal 2-oxazolidones evaluated as inhibitors of 17α-hydroxylase-C17,20-lyase . Additionally, Hangzhou Hairui Chemical lists androst-4-en-3-one as the registered intermediate for 1-testosterone methyl carbonate (CAS 23062-06-8) synthesis . The compound has also been employed as a starting material for D-homo lactone synthesis, enabling access to 17a-homolactone derivatives [1].

Steroid synthesis Derivatization chemistry C-17 functionalization Chemical intermediate procurement

High-Value Application Scenarios for Androst-4-en-3-one (CAS 10247-98-0) Based on Differential Evidence


C-17 Derivatization Programs for Novel Androgen Receptor Modulator Discovery

Medicinal chemistry teams pursuing structure-activity relationship (SAR) studies at the C-17 position of the androstane scaffold should prioritize androst-4-en-3-one over testosterone or androstenedione as the starting material. The vacant C-17 position eliminates the need for protective group chemistry on a pre-existing 17β-hydroxyl or 17-keto group, enabling direct installation of heterocyclic, alkyl, or oxazolidone substituents via the Oppenauer oxidation route as documented by BOC Sciences . The antiandrogenic activity demonstrated for 17-deoxytestosterone in vivo further supports the use of this scaffold for antagonist-lead optimization, where retaining the unsubstituted C-17 motif (or derivatizing it away from the 17β-OH agonist pharmacophore) is a design objective [1].

QSAR-Driven Progesterone Receptor Screening Libraries

Research groups constructing steroid libraries for progesterone receptor binding prediction should anchor their compound selection on the androst-4-en-3-one scaffold, for which the Lee et al. (1977) QSAR equation provides a validated, multi-species (rabbit, sheep, guinea pig, human) predictive framework with r = 0.88 across 55 derivatives [2]. This model allows quantitative, pre-synthesis ranking of candidate structures. No equivalent predictive algorithm has been published for testosterone-series or androstenedione-series derivatives at the progesterone receptor, making the androst-4-en-3-one chemotype the only rational starting point for computation-guided PR ligand design.

LC-MS/MS Analytical Method Development for Multi-Steroid Panels in Doping Control or Clinical Toxicology

Androst-4-en-3-one serves as an essential reference standard for developing and validating MRM-based LC-MS/MS methods targeting the androst-4-en-3-one chemotype, which encompasses testosterone, androstenedione, and numerous synthetic androgens. The conserved m/z 97 diagnostic product ion, structurally elucidated by ESI-CID and IRMPD spectroscopy, provides a class-specific confirmatory transition [3]. Inclusion of the unsubstituted parent scaffold as a chromatographic reference enables retention time indexing and MS/MS spectral library building for this steroid class, supporting carbon isotope ratio doping control workflows as described by Piper et al. (2013) where multiple androst-4-en-3-one derivatives are monitored simultaneously [4].

Formulation Pre-Screening Studies Requiring Low-Aqueous-Solubility Steroid Scaffolds

The markedly lower aqueous solubility of androst-4-en-3-one (~1.4 mg/L estimated) compared to testosterone (23.4 mg/L experimental) makes it a more stringent test article for evaluating solubilization technologies (cyclodextrin complexation, lipid nanoemulsions, polymeric micelles) intended for hydrophobic steroid delivery . Its zero H-bond donor count and high ACD/LogP of 5.52 present a formulation challenge profile distinct from hydroxylated steroids, enabling researchers to stress-test novel excipient systems under conditions more demanding than those encountered with testosterone or androstenedione.

Quote Request

Request a Quote for Androst-4-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.